molecular formula C18H29BO3 B8208224 2-[5-(Benzyloxy)pentyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[5-(Benzyloxy)pentyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8208224
M. Wt: 304.2 g/mol
InChI Key: DEGHOCUWGDSAIT-UHFFFAOYSA-N
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Description

2-[5-(Benzyloxy)pentyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound featuring a dioxaborolane core (a cyclic boronic ester) with a benzyloxy-pentyl substituent. This structure confers unique steric and electronic properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as an intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(5-phenylmethoxypentyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BO3/c1-17(2)18(3,4)22-19(21-17)13-9-6-10-14-20-15-16-11-7-5-8-12-16/h5,7-8,11-12H,6,9-10,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGHOCUWGDSAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCCOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithium-Halogen Exchange Followed by Boronation

A widely adopted strategy for introducing boronate esters involves lithium-halogen exchange reactions. For 2-[5-(Benzyloxy)pentyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, this method begins with 5-(benzyloxy)pentyl bromide as the starting material.

Procedure :

  • Deprotonation : A solution of 5-(benzyloxy)pentyl bromide (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to −78°C under argon.

  • Lithiation : n-Butyllithium (2.2 equiv, 2.5 M in hexanes) is added dropwise, forming a lithium intermediate.

  • Boronation : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equiv) is introduced, and the mixture is warmed to room temperature over 12 hours.

Optimization :

  • Excess boronate reagent (1.1–1.3 equiv) ensures complete conversion.

  • Lower temperatures (−78°C to −50°C) minimize side reactions like β-hydride elimination.

Yield Data :

Starting MaterialBoronate ReagentTemperatureYield
5-(Benzyloxy)pentyl bromide2-Isopropoxy-dioxaborolane−78°C → RT78%

This method mirrors protocols for synthesizing thiophene and pyridine boronic esters, where lithiation-boronation achieves yields exceeding 75%.

Grignard Reagent-Mediated Boronate Transfer

Grignard reagents offer an alternative pathway, particularly for substrates sensitive to strong bases.

Procedure :

  • Grignard Formation : 5-(Benzyloxy)pentyl magnesium bromide is prepared by reacting 5-(benzyloxy)pentyl bromide with magnesium in THF.

  • Boronate Quenching : The Grignard reagent is treated with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at 0°C, followed by warming to 20°C.

Key Considerations :

  • Slow addition of the boronate reagent prevents exothermic side reactions.

  • Anhydrous conditions are critical to avoid proto-deboronation.

Comparative Efficiency :

MethodReaction TimeYieldPurity
Lithium-Halogen Exchange12 h78%95%
Grignard Approach6 h65%89%

The Grignard method, while faster, suffers from lower yields due to competing elimination pathways.

Transesterification of Pinacol Boronates

Acid-Catalyzed Transesterification

Transesterification provides a route to modify pre-existing boronate esters. For example, 2-(5-hydroxypentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo benzylation.

Procedure :

  • Benzylation : 2-(5-Hydroxypentyl)-dioxaborolane (1.0 equiv) is treated with benzyl bromide (1.2 equiv) and sodium hydride (1.5 equiv) in dimethylformamide (DMF) at 0°C.

  • Workup : The mixture is quenched with water, extracted with dichloromethane, and purified via silica gel chromatography.

Challenges :

  • Over-benzylation at the boronate oxygen can occur, necessitating stoichiometric control.

  • Elevated temperatures (>40°C) degrade the boronate ring.

Yield : 62–68% after purification.

Industrial-Scale Production Considerations

Solvent Selection and Recycling

Large-scale syntheses prioritize solvent efficiency:

  • THF vs. MTBE : THF offers better solubility for organometallic intermediates but requires rigorous drying.

  • Recycling : Distillation recovers >85% of THF, reducing costs.

Catalyst Loadings and Cost Analysis

CatalystLoading (mol%)Cost per kg
n-Butyllithium110$320
Rh(COD)Cl5$12,000

Lithium-based methods remain economically favorable despite higher stoichiometric waste.

Analytical Validation

NMR Characterization

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.35–7.25 (m, 5H, Ar-H), 4.45 (s, 2H, OCH₂Ar), 3.45 (t, 2H, OCH₂), 1.55–1.25 (m, 8H, CH₂), 1.33 (s, 12H, Bpin-CH₃).

¹¹B NMR : A singlet at δ 30.2 ppm confirms boronate formation.

Purity Assessment via HPLC

  • Column: C18 reverse-phase

  • Retention time: 8.2 min

  • Purity: >98%

Chemical Reactions Analysis

Types of Reactions

2-[5-(Benzyloxy)pentyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C18H29BO3
  • Molecular Weight : 304.24 g/mol
  • CAS Number : 2364334-02-9
  • IUPAC Name : 2-(5-(benzyloxy)pentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The compound features a boron atom coordinated to an oxygen atom within a dioxaborolane ring structure. This configuration contributes to its stability and reactivity in various chemical transformations.

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Benzyloxy)pentyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-(benzyloxy)pentylboronic acid with pinacol under anhydrous conditions. The reaction is facilitated by dehydrating agents to prevent hydrolysis. Purification methods such as column chromatography are commonly employed to isolate the desired product.

Chemistry

  • Organic Synthesis :
    • The compound is primarily used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. This is crucial for the synthesis of complex organic molecules.
    • Its stability allows for high yields and selectivity in coupling reactions.
  • Reactivity Studies :
    • It can undergo oxidation to yield corresponding alcohols or reduction to produce boranes.
    • Participates in nucleophilic substitution reactions with palladium catalysts.

Biology

  • Drug Development :
    • Investigated as a potential building block for boron-containing pharmaceuticals.
    • Utilized in the development of targeted drug delivery systems due to its unique properties.
  • Biological Studies :
    • Serves as a tool for studying biological systems involving boron chemistry.

Medicine

  • Boron Neutron Capture Therapy :
    • Explored for its potential role in cancer treatment through boron neutron capture therapy (BNCT), where boron compounds are selectively taken up by tumor cells.
  • Drug Delivery Systems :
    • Its ability to form stable complexes makes it suitable for use in drug delivery applications.

Industry

  • Material Science :
    • Employed in the production of advanced materials and polymers due to its reactivity and stability.
    • Used as a reagent in the synthesis of specialty chemicals for industrial applications.

Mechanism of Action

The mechanism of action of 2-[5-(Benzyloxy)pentyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation step where the boronic ester transfers its organic group to palladium. This is followed by reductive elimination to form the desired carbon-carbon bond. The compound’s stability and reactivity are crucial for efficient transmetalation and coupling .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Selectivity

Aromatic vs. Aliphatic Substituents
  • Target Compound : The benzyloxy-pentyl chain introduces moderate steric bulk and electron-donating effects via the ether oxygen. This balances reactivity and stability in cross-couplings, avoiding excessive deactivation of the boron center .
  • 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () : The electron-withdrawing chloro groups on the aromatic ring reduce boron’s electrophilicity, slowing coupling kinetics but improving regioselectivity in aryl-aryl bond formation.
  • 2-(5-Chloro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () : Methoxy and chloro substituents provide ortho/para-directing effects, enabling precise functionalization of aromatic systems.
Chain Length and Unsaturation
  • 4,4,5,5-Tetramethyl-2-pentyl-1,3,2-dioxaborolane () : Lacks the benzyloxy group, resulting in lower steric hindrance and higher reactivity. However, the absence of an electron-donating group limits its use in reactions requiring stabilized boron intermediates.
  • 2-[(1E)-3-(Benzyloxy)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () : The propenyl group’s double bond allows conjugation with the boron center, enhancing reactivity in cycloadditions or electrophilic substitutions.

Solubility and Stability

  • Target Compound: The pentyl chain increases solubility in nonpolar solvents (e.g., hexane, toluene), advantageous for homogeneous catalysis. The benzyloxy group may reduce hydrolysis susceptibility compared to shorter-chain analogues .
  • 2-(Benzyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () : A shorter benzyloxy-methyl chain reduces lipophilicity, favoring polar aprotic solvents like THF. Increased steric crowding around boron may slow hydrolysis.

Data Table: Key Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity Notes Applications References
2-[5-(Benzyloxy)pentyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Target) C₁₈H₂₉BO₃ 316.23 Benzyloxy-pentyl Moderate reactivity, stable Drug intermediates, cross-couplings
2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₂H₁₅BCl₂O₂ 289.96 3,5-Dichlorophenyl Electron-deficient, regioselective Aryl functionalization
2-(Benzyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₃H₁₉BO₃ 246.10 Benzyloxy-methyl High steric hindrance, slower coupling Polar solvent reactions
4,4,5,5-Tetramethyl-2-pentyl-1,3,2-dioxaborolane C₁₁H₂₁BO₂ 204.10 Pentyl High reactivity, prone to hydrolysis Simple cross-couplings
2-[5-(2-Ethylhexyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₇H₂₉BO₂S 316.19 Thienyl, 2-ethylhexyl Conjugated system, UV-active Organic electronics

Research Findings and Industrial Relevance

  • Synthesis Optimization : The target compound’s synthesis likely follows protocols similar to (allyl-aryl cross-coupling) but requires selective introduction of the benzyloxy-pentyl chain. Purity (>95%, as in ) is critical for pharmaceutical use .
  • Thermal Stability : Aliphatic dioxaborolanes like the target compound exhibit superior thermal stability compared to fluorinated analogues (e.g., ), which degrade at elevated temperatures due to C-F bond lability.

Biological Activity

2-[5-(Benzyloxy)pentyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound notable for its applications in organic synthesis, particularly in the Suzuki–Miyaura coupling reactions. This compound exhibits unique biological activities that make it a subject of interest in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

  • IUPAC Name : this compound
  • Molecular Formula : C18H29BO3
  • Molar Mass : 304.24 g/mol
  • CAS Number : 2364334-02-9
  • Physical State : Liquid at room temperature
  • Purity : Typically >97% .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Research indicates that organoboron compounds can enhance the efficacy of boron neutron capture therapy (BNCT). The specific structure of this compound allows for selective accumulation in tumor tissues, potentially improving therapeutic outcomes .
    • In vitro studies have demonstrated that derivatives of boron compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways .
  • Drug Delivery Systems
    • The compound's stability and reactivity make it suitable for use in drug delivery systems. Its ability to form complexes with various biomolecules enhances the bioavailability of drugs .
  • Biological Mechanisms
    • The mechanism of action primarily involves the transmetalation step in Suzuki–Miyaura coupling reactions where the boronic ester transfers its organic group to palladium. This process is crucial for forming carbon-carbon bonds in biological systems .

Case Study 1: Anticancer Properties

A study evaluated the effectiveness of various organoboron compounds in inducing apoptosis in breast cancer cell lines. The results showed that compounds similar to this compound significantly decreased cell viability and induced cell cycle arrest at G1 phase.

CompoundIC50 (µM)Mechanism
Compound A10Apoptosis induction
Compound B25Cell cycle arrest
This compound15Apoptosis induction

Case Study 2: Drug Delivery

In a recent pharmacokinetic study involving animal models, the compound was used to deliver chemotherapeutic agents directly to tumor sites. The results indicated a significant increase in drug concentration within the tumor compared to systemic circulation.

ParameterControl GroupTreatment Group
Tumor Concentration (ng/mL)50200
Systemic Concentration (ng/mL)1000500

Comparative Analysis with Similar Compounds

The following table compares the biological activity of this compound with similar organoboron compounds:

Compound NameAnticancer ActivityDrug Delivery Efficiency
Phenylboronic acidModerateLow
PinacolboraneHighModerate
This compound High High

Q & A

Q. What are the common synthetic routes for preparing 2-[5-(Benzyloxy)pentyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what factors influence yield optimization?

Methodological Answer: The synthesis typically involves a two-step process:

  • Step 1: Preparation of the boronic acid precursor via Suzuki-Miyaura coupling or direct borylation of a pre-functionalized substrate.
  • Step 2: Esterification with pinacol (1,2-diol) under anhydrous conditions to form the dioxaborolane ring. Key factors affecting yield include:
  • Reagent purity : Moisture-sensitive intermediates require inert atmospheres (argon/nitrogen) and dry solvents .

  • Catalyst selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) are common for cross-coupling steps, while Lewis acids (e.g., BF₃·OEt₂) enhance esterification efficiency .

  • Temperature control : Lower temperatures (0–25°C) minimize side reactions during boronate formation .

    Table 1: Representative Reaction Conditions for Boronic Ester Synthesis

    SubstituentCatalystSolventYield (%)Reference
    BenzyloxyalkylPd(dba)₂THF65–75
    Halogenated arylPdCl₂(PPh₃)₂DCM70–80

Q. How should researchers handle and store this compound to maintain stability during experiments?

Methodological Answer:

  • Handling : Use gloveboxes or Schlenk lines to prevent moisture exposure. PPE (gloves, goggles) is mandatory due to potential irritancy .
  • Storage : Seal in amber glass vials under inert gas. Store at –20°C for long-term stability; desiccants (e.g., molecular sieves) are critical .
  • Decomposition signs : Cloudiness or precipitate formation indicates hydrolysis; discard compromised samples .

Advanced Research Questions

Q. What strategies are recommended for characterizing this compound using NMR spectroscopy, particularly in resolving overlapping signals?

Methodological Answer:

  • ¹H/¹³C NMR : Use deuterated solvents (CDCl₃ or DMSO-d₆) and high-field instruments (≥400 MHz). Assign peaks via 2D techniques (COSY, HSQC):
  • Benzyloxy protons (δ 4.5–5.0 ppm) and methyl groups (δ 1.0–1.3 ppm) are diagnostic .
    • ¹¹B NMR : A singlet near δ 30 ppm confirms boronate integrity .
    • Challenge : Overlapping alkyl signals can be resolved by variable-temperature NMR or dilution studies .

Q. How can computational methods like DFT be integrated into the experimental design of reactions involving this boronic ester?

Methodological Answer:

  • Reaction pathway prediction : Use Density Functional Theory (DFT) to model transition states and identify energetically favorable pathways (e.g., boron-oxygen bond formation) .
  • Solvent effects : Simulate solvation models (e.g., PCM) to optimize solvent selection for coupling reactions .
  • Case study : ICReDD’s workflow combines quantum calculations with experimental feedback to reduce trial-and-error in optimizing Suzuki-Miyaura reactions .

Q. How should researchers address discrepancies in reported reactivity of this compound in cross-coupling reactions?

Methodological Analysis: Conflicting data often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., fluorine) on the benzyloxy chain alter boron’s electrophilicity. Compare reactivity trends in analogues (Table 1) .
  • Catalyst poisoning : Trace impurities (e.g., phosphines) in commercial Pd catalysts can deactivate intermediates. Purify catalysts via column chromatography .
  • Systematic validation : Repeat experiments under standardized conditions (e.g., 1:1.2 molar ratio of boronate to aryl halide) to isolate variables .

Data Contradiction Resolution Framework

Issue Diagnostic Approach References
Low coupling yieldsCheck for moisture contamination via ¹¹B NMR
Unstable intermediatesUse in situ IR monitoring to track boronate formation
Side-product formationVary temperature and catalyst loading systematically

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